molecular formula C12H15N3O4S2 B6507761 1,3,4-trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide CAS No. 893339-78-1

1,3,4-trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide

Cat. No.: B6507761
CAS No.: 893339-78-1
M. Wt: 329.4 g/mol
InChI Key: LHQVWGVRJSMEJZ-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups, a thiophene moiety, and a sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the thiophene moiety and the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1,3,4-Trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3,4-trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The thiophene moiety may also contribute to the compound’s biological effects by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the arrangement of the thiophene ring.

    Thieno[3,4-b]pyridine: Another related compound with a different fusion of the thiophene and pyridine rings.

    1,3,4-Thiadiazoles: These compounds have a similar sulfonamide group but differ in the overall structure.

Uniqueness

1,3,4-Trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3,4-trimethyl-2,6-dioxo-N-(thiophen-2-ylmethyl)pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-8-10(11(16)15(3)12(17)14(8)2)21(18,19)13-7-9-5-4-6-20-9/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVWGVRJSMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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